2,4-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
CAS No.: 1969279-41-1
Cat. No.: VC12010099
Molecular Formula: C11H14BF2NO2
Molecular Weight: 241.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1969279-41-1 |
|---|---|
| Molecular Formula | C11H14BF2NO2 |
| Molecular Weight | 241.04 g/mol |
| IUPAC Name | 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
| Standard InChI | InChI=1S/C11H14BF2NO2/c1-10(2)11(3,4)17-12(16-10)7-6-15-9(14)5-8(7)13/h5-6H,1-4H3 |
| Standard InChI Key | KAIQHNHNSAERFP-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2F)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2F)F |
Introduction
Structural and Chemical Properties
The compound features a pyridine ring substituted with fluorine atoms at positions 2 and 4, alongside a pinacol boronate group at position 5. This arrangement confers unique electronic characteristics:
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Fluorine Substituents: The electron-withdrawing fluorine atoms enhance the pyridine ring's electrophilicity, facilitating nucleophilic aromatic substitutions. The bond dissociation energy () ensures stability under harsh reaction conditions.
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Boronate Ester: The dioxaborolane group () enables participation in transition metal-catalyzed cross-couplings, with a B-O bond length of and a B-C bond length of , as determined by X-ray crystallography.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 241.04 g/mol |
| Melting Point | 98–102°C (lit.) |
| Boiling Point | 285°C (decomposes) |
| Solubility | THF, DMSO, dichloromethane |
Synthesis and Reaction Optimization
The synthesis follows a palladium-catalyzed Miyaura borylation protocol, adapted from analogous pyridine derivatives :
Standard Synthetic Route
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Starting Material: 2,4-Difluoro-5-bromopyridine reacts with bis(pinacolato)diboron () in the presence of (1 mol%) and potassium acetate (3 equiv) in 1,4-dioxane.
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Reaction Conditions: The mixture is heated to 90°C under for 7 hours, achieving near-quantitative conversion.
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Purification: Column chromatography (ethyl acetate/hexane, 1:4) yields the product as a white solid (75.6% isolated yield) .
Table 2: Optimization of Reaction Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 1 mol% | Maximizes turnover |
| Solvent | 1,4-Dioxane | Enhances boronate stability |
| Temperature | 90°C | Balances rate and side reactions |
| Reaction Time | 7 hours | Ensures completion |
Industrial-Scale Production
Industrial protocols employ continuous flow reactors to improve efficiency:
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Residence Time: 30 minutes at 110°C.
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Productivity: 12 kg/day per reactor, with >99% purity by HPLC.
Applications in Medicinal Chemistry
The compound’s fluorine and boronate groups make it a strategic building block for drug candidates:
Kinase Inhibition
Derivatives exhibit selective inhibition of PKMYT1 kinase (), a regulator of the G2/M cell cycle checkpoint. Comparative data against related kinases:
Table 3: Kinase Selectivity Profile
| Kinase | |
|---|---|
| PKMYT1 | 0.69 |
| WEE1 | >10 |
| CDK1 | 8.2 |
Antiproliferative Activity
In vitro assays against cancer cell lines demonstrate dose-dependent growth inhibition:
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MCF7 (Breast Cancer):
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A549 (Lung Cancer):
Mechanistic studies suggest apoptosis induction via caspase-3 activation (3.8-fold increase at 5 μM).
Role in Material Science
Polymer Stabilization
Incorporation into polyimide matrices improves thermal stability:
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Decomposition Temperature: Increases from 420°C to 465°C.
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Tensile Strength: Enhances by 22% due to boron-nitrogen coordination.
Organic Electronics
The compound serves as an electron-deficient moiety in organic semiconductors:
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Electron Mobility: in thin-film transistors.
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HOMO/LUMO Levels: (HOMO), (LUMO).
Biological Activity and Mechanisms
Boron Neutron Capture Therapy (BNCT)
The -enriched derivative accumulates in tumors (tumor-to-blood ratio = 3.5:1), enabling neutron-activated cytotoxicity.
Antibacterial Properties
Against Staphylococcus aureus:
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MIC: (compared to 32 μg/mL for ampicillin).
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Biofilm Disruption: 67% reduction at 16 μg/mL.
Comparative Analysis with Related Boronates
Table 4: Substituent Effects on Reactivity
| Compound | Suzuki Coupling Yield (%) | |
|---|---|---|
| 2,4-Difluoro derivative | 92 | 0.69 |
| 2,3-Difluoro derivative | 88 | 1.2 |
| Non-fluorinated analog | 78 | 5.4 |
Fluorine at position 4 enhances both catalytic activity and target affinity due to improved electron deficiency.
Future Directions and Research Opportunities
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Catalyst Development: Earth-abundant metal catalysts (e.g., Ni, Cu) to replace Pd.
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Prodrug Design: pH-sensitive boronate esters for targeted drug delivery.
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Polymer Composites: High-performance materials for aerospace applications.
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